

An In-depth Technical Guide to the Safe Handling of Methacryloyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methacryloyl chloride*

Cat. No.: *B116700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of **methacryloyl chloride** (2-methyl-2-propenoyl chloride), a highly reactive and hazardous chemical intermediate. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of **methacryloyl chloride** is fundamental to its safe handling. This data is crucial for designing appropriate storage, handling, and emergency response procedures.

Property	Value	Source
CAS Number	920-46-7	[1] [2]
Molecular Formula	C4H5ClO	[3]
Molecular Weight	104.54 g/mol	[3]
Appearance	Colorless to light yellow liquid	[3]
Odor	Acrid, pungent	[3] [4]
Boiling Point	95-96 °C (203-204.8 °F) at 760 mmHg	[3] [4] [5]
Melting Point	-60 °C (-76 °F)	[4] [5]
Density	1.07 g/cm³ at 25 °C	[5] [6]
Flash Point	2 °C (35.6 °F)	[4]
Vapor Pressure	10.4 kPa (78 mmHg) at 20 °C	[3] [4]
Solubility	Soluble in ether, acetone, and chloroform. Reacts with water.	[5] [6]

Hazard Identification and Classification

Methacryloyl chloride is classified as a hazardous substance with multiple risk factors.

Appropriate precautions must be taken to mitigate these risks.[\[4\]](#)[\[6\]](#)

Hazard Class	Category	GHS Hazard Statement
Flammable Liquids	Category 2	H225: Highly flammable liquid and vapour.[6][7]
Acute Toxicity, Inhalation	Category 1	H330: Fatal if inhaled.[4][6][7]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[4][6][7]
Skin Corrosion/Irritation	Sub-category 1B	H314: Causes severe skin burns and eye damage.[4][6][7]
Skin Sensitization	Category 1	May cause an allergic skin reaction.[4]
Specific Target Organ Toxicity (Single Exposure)	Category 3	May cause respiratory irritation.[4]

Primary Hazards:

- High Flammability: The low flash point indicates a significant fire hazard. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][8]
- Extreme Toxicity: Fatal if inhaled, with immediate and severe irritation to the respiratory tract. [3][6] It is also toxic if ingested or absorbed through the skin.[6]
- Corrosivity: Causes severe burns to the skin, eyes, and mucous membranes upon contact. [1][3]
- Water Reactivity: Reacts violently with water, producing toxic and corrosive hydrogen chloride gas.[5][6][8]
- Polymerization: Can undergo violent polymerization, especially when heated or in the presence of certain contaminants.[6][8] This can be inhibited by the addition of stabilizers like phenothiazine.[6][8]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling **methacryloyl chloride** to prevent exposure through inhalation, skin contact, or eye contact.

Protection Type	Specifications
Eye and Face Protection	Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][6]
Skin Protection	Fire/flame resistant and impervious clothing.[6] Chemical-resistant gloves (materials to be selected based on breakthrough time and permeation rate). All protective clothing (suits, gloves, footwear, headgear) should be clean and inspected daily.[1]
Respiratory Protection	Work should be conducted in a certified chemical fume hood.[2] If exposure limits are exceeded or in emergency situations, a full-face respirator with an appropriate cartridge (e.g., acid gas) or a self-contained breathing apparatus (SCBA) is required.[6][9]

Handling and Storage Protocols

Handling

- All work with **methacryloyl chloride** must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6]
- Use non-sparking tools and explosion-proof equipment.[1][6]
- Ground and bond all containers and receiving equipment to prevent static discharge.[1][6]
- Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[2][6]
- Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

- Containers should be opened and closed carefully.
- Do not eat, drink, or smoke in areas where **methacryloyl chloride** is handled.[1][6]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
Recommended storage is under refrigeration.[10]
- Store away from incompatible materials, including strong oxidizing agents, alcohols, bases (including amines), and water.[1][3][6]
- Protect from moisture.[4]
- Store in an area designated for flammable liquids.
- The container should be stored under an inert atmosphere.[4]

Experimental Protocols

Protocol for Neutralization of Methacryloyl Chloride Waste

This protocol outlines the procedure for neutralizing small quantities of residual **methacryloyl chloride** in a laboratory setting. This should be performed in a chemical fume hood.

Materials:

- Waste **methacryloyl chloride** solution
- Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 2.5 M) sodium hydroxide (NaOH) solution
- Large beaker or flask for the neutralization reaction
- Stir plate and stir bar
- Ice bath

- pH paper or pH meter

Procedure:

- Place the beaker/flask containing the neutralizing agent (e.g., saturated sodium bicarbonate solution) in an ice bath on a stir plate and begin gentle stirring. The volume of the neutralizing solution should be in excess of what is required to neutralize the **methacryloyl chloride**.
- Slowly and dropwise, add the waste **methacryloyl chloride** solution to the stirred, cooled neutralizing agent.
- Monitor the reaction for any signs of excessive heat generation or gas evolution. The rate of addition should be controlled to keep the reaction temperature below 20°C.
- After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes.
- Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for at least one hour to ensure the reaction is complete.
- Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more neutralizing agent.
- Dispose of the neutralized aqueous waste in accordance with local regulations.

Protocol for Emergency Spill Response (Small Scale)

This protocol is for spills of less than 100 mL within a chemical fume hood.

Materials:

- Dry lime, sand, or soda ash[1]
- Non-sparking tools (e.g., plastic scoop)
- Sealable container for hazardous waste

- Appropriate full PPE

Procedure:

- Evacuate all non-essential personnel from the immediate area.
- If not already active, ensure the fume hood is operating at maximum capacity.
- Wearing full PPE, cover the spill with a generous amount of dry lime, sand, or soda ash.[\[1\]](#)
DO NOT USE WATER.[\[1\]](#)
- Using non-sparking tools, carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste.[\[1\]](#)
- Wipe the spill area with a cloth dampened with an inert solvent (e.g., acetone), and place the cloth in the hazardous waste container.
- Ventilate the area thoroughly after the cleanup is complete.[\[1\]](#)
- Dispose of the hazardous waste according to institutional and local regulations.

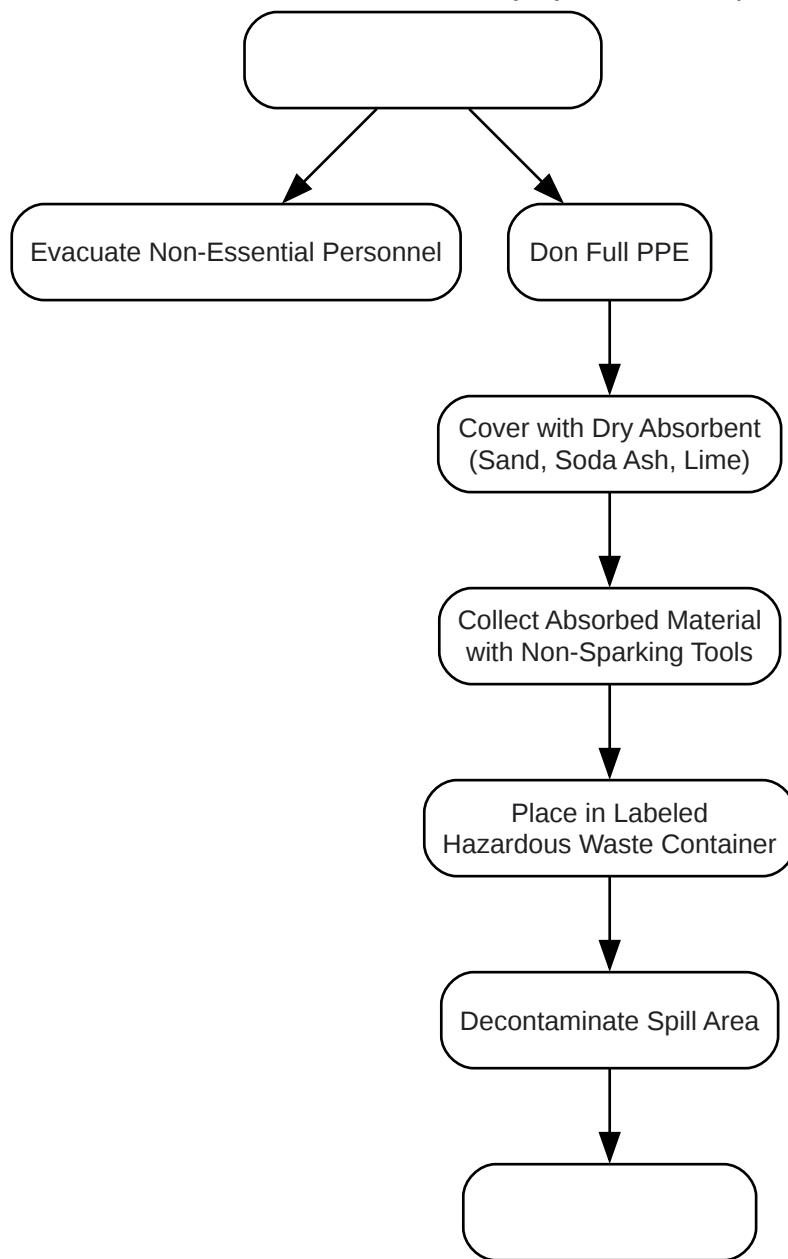
Emergency Procedures

First Aid Measures

Exposure Route	First Aid Protocol
Inhalation	Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][11]
Skin Contact	Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][8]
Eye Contact	Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
Ingestion	Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Firefighting Measures

- Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[1][8] DO NOT USE WATER, as it will react with **methacryloyl chloride** to produce toxic and corrosive gases.[1]
- Specific Hazards: Vapors are heavier than air and can travel to an ignition source.[8] Containers may explode when heated.[6] Hazardous decomposition products include hydrogen chloride and phosgene.[1][3]
- Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][6]


Data and Visualization

Toxicity Data

| Test | Species | Route | Value | ---|---|---| | LC50 | Rat | Inhalation | 60 mg/m³/4H[3] | | LC50 | Mouse | Inhalation | 115 mg/m³/2H[3] | | LD50 | Rat | Oral | 500 mg/kg[7] |

Diagrams

Workflow for Small-Scale Methacryloyl Chloride Spill

Hierarchy of Controls for Methacryloyl Chloride

Most Effective

Elimination/Substitution
(Use a less hazardous chemical)

Hierarchy of Controls for Methacryloyl Chloride

Engineering Controls
(e.g., Chemical Fume Hood)

Hierarchy of Controls for Methacryloyl Chloride

Administrative Controls
(e.g., SOPs, Training)

Least Effective

Personal Protective Equipment (PPE)
(Gloves, Goggles, Lab Coat, Respirator)[Click to download full resolution via product page](#)**Need Custom Synthesis?***BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.**Email: info@benchchem.com or Request Quote Online.*

References

- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. nj.gov [nj.gov]
- 3. epfl.ch [epfl.ch]
- 4. vandemark.com [vandemark.com]
- 5. reddit.com [reddit.com]

- 6. kgroup.du.edu [kgroup.du.edu]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safe Handling of Methacryloyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116700#safety-precautions-for-handling-methacryloyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com